Core Properties and Characteristics
Core Properties and Characteristics
An In-Depth Technical Guide to 2-Chloro-6-iodopyridine: A Cornerstone for Advanced Organic Synthesis
As a versatile heterocyclic building block, 2-Chloro-6-iodopyridine has emerged as an indispensable tool for researchers, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, stemming from the distinct halogen substituents on the pyridine ring, allow for a high degree of control in complex molecular construction. This guide provides a comprehensive overview of its properties, reactivity, and applications, with a focus on the underlying principles that govern its synthetic utility.
2-Chloro-6-iodopyridine is a solid at room temperature, characterized by the presence of two different halogen atoms at the ortho-positions relative to the nitrogen atom.[1] This substitution pattern is the key to its synthetic value.
Physicochemical Data
The fundamental properties of 2-Chloro-6-iodopyridine are summarized below, providing essential data for experimental planning and execution.
| Property | Value | Reference |
| CAS Number | 258506-66-0 | [1] |
| Molecular Formula | C₅H₃ClIN | [1] |
| Molecular Weight | 239.44 g/mol | [1] |
| Melting Point | 42-43 °C | [1] |
| Boiling Point | 255 °C | [1] |
| Density | 2.052 g/cm³ | [1] |
| Appearance | Solid | |
| SMILES String | Clc1cccc(I)n1 | |
| InChI Key | LSAOLINSZGYDOV-UHFFFAOYSA-N |
Synthesis and Availability
While detailed synthetic routes for 2-Chloro-6-iodopyridine are not extensively published in academic literature, its precursor, 2-chloropyridine, can be synthesized through methods such as the direct chlorination of pyridine or the treatment of pyridine-N-oxide with a chlorinating agent like phosphorus oxychloride.[2][3][4] However, 2-Chloro-6-iodopyridine is readily available from numerous chemical suppliers, making direct purchase the most common and efficient route for its acquisition in a research setting.[1][5] The focus, therefore, lies not on its own synthesis, but on its application as a starting material for more complex molecules.
The Principle of Regioselective Reactivity
The synthetic power of 2-Chloro-6-iodopyridine lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[6][7]
This reactivity hierarchy (I > Cl) is the cornerstone of its utility, enabling a programmed, sequential functionalization of the pyridine ring.[6][7] One can selectively perform a reaction at the C6-iodo position under mild conditions, leaving the C2-chloro position intact for a subsequent, different transformation under more forcing conditions.
Caption: Sequential functionalization workflow for 2-Chloro-6-iodopyridine.
Key Synthetic Transformations
The pyridine scaffold is a privileged structure in medicinal chemistry, and 2-Chloro-6-iodopyridine is a premier starting point for creating diverse libraries of substituted pyridines.[6][8][9] The most common and powerful transformations are palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron reagent.[10][11] It is frequently the first reaction performed on 2-Chloro-6-iodopyridine to install an aryl or heteroaryl substituent at the C6 position.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-6-iodopyridine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, typically aqueous sodium carbonate (2 M, 2-3 eq.).
-
Solvent: Add a degassed solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Catalyst: Pd(PPh₃)₄ is a common choice as it is a stable Pd(0) source. Other catalysts, including those with more electron-rich and bulky phosphine ligands (e.g., from the Buchwald or Fu groups), can be used to improve efficiency, especially for challenging substrates.[12]
-
Base: The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step of the catalytic cycle, activating the organoboron species.[10]
-
Solvent: A two-phase solvent system (e.g., Toluene/Water) is often used to dissolve both the organic-soluble starting materials and the inorganic base.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl halide.[13][14] This reaction is invaluable for introducing alkynyl groups, which can serve as versatile handles for further transformations (e.g., click chemistry, reductions) or as integral parts of a final target molecule.
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
-
Setup: To a Schlenk flask under an inert atmosphere, add 2-Chloro-6-iodopyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base: Dissolve the solids in a degassed solvent such as THF or DMF. Add a degassed amine base, like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and purify by column chromatography.
-
Dual Catalysis: The reaction classically involves two catalytic cycles.[14] The palladium cycle is similar to other cross-couplings, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]
-
Base: The amine base is critical for neutralizing the HX acid formed during the reaction and for facilitating the formation of the copper acetylide.[13]
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the reaction's efficiency and, in di- or tri-halogenated systems, can even control regioselectivity.[15][16]
Buchwald-Hartwig Amination: Constructing C-N Bonds
After functionalizing the C6 position, the remaining C2-chloro group can be targeted. The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with a wide range of amines.[17][18] This reaction is essential for installing amine functionalities common in pharmaceuticals.
-
Setup: In a glovebox or under an inert atmosphere, combine the 2-chloro-6-substituted-pyridine (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky electron-rich phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq.).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor for completion.
-
Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the residue by column chromatography or crystallization.
-
Ligand: The C-Cl bond is less reactive than C-Br or C-I bonds. Therefore, its activation requires a highly active catalyst.[10] Bulky, electron-rich phosphine ligands are essential as they promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle, forming the active amide nucleophile.[17]
-
Inert Conditions: The Pd(0) catalytic species is oxygen-sensitive, making the exclusion of air and moisture critical for successful and reproducible results.
Applications in Drug Discovery and Development
The 2,6-disubstituted pyridine motif synthesized from 2-Chloro-6-iodopyridine is a key structural element in numerous biologically active compounds.[9] The ability to precisely and differentially install various functional groups allows for the fine-tuning of a molecule's properties, such as its solubility, metabolic stability, and target-binding affinity.[9]
-
Kinase Inhibitors: Many kinase inhibitors, used in oncology, feature a substituted heterocyclic core to interact with the ATP-binding pocket of the target kinase. The versatile substitution pattern achievable from 2-Chloro-6-iodopyridine makes it an ideal platform for developing potent and selective inhibitors.[6]
-
Agrochemicals: The pyridine ring is also prevalent in agrochemicals. This building block can be used to construct novel pesticides and fungicides with enhanced efficacy.[8]
-
Pharmaceutical Intermediates: It serves as a crucial intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), where its predictable reactivity ensures high yields and purity in key bond-forming steps.[8][19]
Safety and Handling
Proper handling of 2-Chloro-6-iodopyridine is essential to ensure laboratory safety. Based on available Safety Data Sheets (SDS), the compound presents several hazards.
-
Hazards: It is classified as an irritant and is harmful if swallowed (Acute Toxicity 4, Oral).[1][20] It may cause skin and eye irritation.[21][22]
-
GHS Pictogram: GHS07 (Exclamation Mark).[20]
-
Hazard Statement: H302 - Harmful if swallowed.[20]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[21]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[21][23]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
2-Chloro-6-iodopyridine CAS#: 258506-66-0. (n.d.). ChemWhat. Retrieved January 12, 2026, from [Link]
-
2-Bromo-6-chloro-3-iodo-pyridine. (n.d.). Cochemical. Retrieved January 12, 2026, from [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda. Retrieved January 12, 2026, from [Link]
-
2-Chloro-6-iodo-pyridine AldrichCPR. (n.d.). Sigma-Aldrich (Chinese). Retrieved January 12, 2026, from [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Retrieved January 12, 2026, from [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me2N(CH2)2OLi. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
2-Chloropyridine. (n.d.). National Toxicology Program. Retrieved January 12, 2026, from [Link]
-
Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
PREPARATION OF 2-CHLOROPYRIDINE. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
-
2-Chloro-6-methoxy-pyridine. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
-
2-Chloropyridine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (n.d.). ePrints Soton. Retrieved January 12, 2026, from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Application of Palladium Based Precatalytic Systems in the Suzuki-Miyaura Cross-Coupling Reactions of Chloro-Heterocycles. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines. (2025). PubMed. Retrieved January 12, 2026, from [Link]
-
Suzuki reaction example. (2020, September 8). YouTube. Retrieved January 12, 2026, from [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. chempanda.com [chempanda.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 2-Chloro-6-iodopyridine price,buy 2-Chloro-6-iodopyridine - chemicalbook [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. snu.elsevierpure.com [snu.elsevierpure.com]
- 16. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2-Chloro-6-iodo-pyridine AldrichCPR 258506-66-0 [sigmaaldrich.com]
- 21. WERCS Studio - Application Error [assets.thermofisher.com]
- 22. fishersci.com [fishersci.com]
- 23. fishersci.com [fishersci.com]
